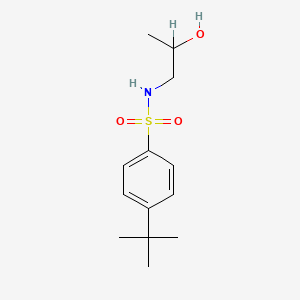

4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide

Description

4-tert-Butyl-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a 2-hydroxypropylamine substituent on the sulfonamide nitrogen. This compound is structurally related to pharmaceutical agents such as bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.

Propriétés

IUPAC Name |

4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-10(15)9-14-18(16,17)12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14-15H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIHFEOYYTVEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of 4-tert-butyl-N-(2-oxopropyl)benzenesulfonamide.

Reduction: Formation of 4-tert-butyl-N-(2-aminopropyl)benzenesulfonamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1.1. Pulmonary Arterial Hypertension Treatment

One of the most notable applications of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide is its role in the synthesis of bosentan, a well-known endothelial receptor antagonist used for treating pulmonary arterial hypertension. Bosentan is marketed under the brand name Tracleer and is indicated for improving exercise capacity and reducing clinical worsening in patients with WHO Class III or IV symptoms. The synthesis involves refluxing 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide with other chemical intermediates under specific conditions to yield bosentan .

1.2. Anti-inflammatory Properties

Research has indicated that compounds related to 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide exhibit anti-inflammatory properties, making them useful in treating various inflammatory conditions such as arthritis, asthma, and inflammatory bowel diseases. These compounds can inhibit cyclooxygenase-2 (COX-2), which plays a significant role in inflammation pathways . The versatility of these compounds allows them to be effective against a range of conditions from skin-related issues like psoriasis to more systemic diseases such as lupus and Crohn's disease .

Synthesis Processes

The synthesis of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide involves several chemical reactions that can be optimized for yield and purity.

2.1. Acid-Catalyzed Condensation

A recent study explored the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in an acidic medium (H₂SO₄). This method demonstrated effective formation of sulfonamide derivatives, showcasing the potential for synthesizing new compounds with varied biological activities .

2.2. Mechanochemical Reactions

Innovative approaches such as mechanochemical reactions have been employed to synthesize biologically active compounds derived from sulfonamides. These methods provide environmentally friendly alternatives to traditional synthesis techniques by reducing solvent use and energy requirements .

3.1. Study on COX-2 Inhibitors

A comprehensive study on benzenesulfonamide derivatives highlighted their effectiveness as COX-2 inhibitors, demonstrating significant potency against various inflammatory diseases . The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide structure could enhance inhibitory effects, paving the way for developing more effective therapeutic agents.

3.2. Clinical Implications of Bosentan

Clinical studies have shown that bosentan significantly improves exercise capacity in patients with pulmonary arterial hypertension compared to placebo treatments. The compound's mechanism involves blocking endothelin receptors, which are implicated in vasoconstriction and vascular remodeling . This application underscores the importance of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide in developing targeted therapies for serious health conditions.

Mécanisme D'action

The mechanism of action of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

Key Observations :

- The 2-hydroxypropyl group in the target compound balances moderate lipophilicity (LogP ~2.8) with improved aqueous solubility compared to halogenated or purely aromatic analogs .

- The hydroxyl group enables hydrogen bonding, which may enhance target binding specificity compared to non-polar substituents like butyl or tert-butyl .

Key Observations :

Key Observations :

- The tert-butyl group is critical for receptor binding in bosentan and its analogs, likely due to hydrophobic pocket interactions .

- Hydroxypropyl-substituted sulfonamides (e.g., the target compound) may exhibit distinct pharmacokinetic profiles compared to halogenated derivatives, with improved solubility aiding bioavailability .

Activité Biologique

4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula , featuring a sulfonamide functional group that is known for its diverse biological activities. Its structure includes a tert-butyl group and a hydroxypropyl moiety, which may influence its pharmacological properties.

The biological activity of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes, particularly those involved in folate synthesis. This inhibition can disrupt bacterial growth and proliferation.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cell functions.

- Antioxidant Activity : Some studies suggest that sulfonamide derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamides. For instance:

- A study demonstrated that sulfonamide derivatives exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .

Anticancer Potential

Research has also indicated the potential of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide in cancer treatment:

- In vitro assays showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .

- Molecular docking studies suggested that the compound could bind effectively to targets involved in cancer progression, potentially leading to apoptosis in malignant cells.

Study on Antimicrobial Efficacy

In a controlled experiment, researchers evaluated the antimicrobial efficacy of 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide against clinical isolates. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound has significant potential as an antimicrobial agent.

Study on Anticancer Activity

A separate study assessed the anticancer activity of this compound on various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.5 | Inhibition of cell proliferation |

| HCT116 | 18.0 | Cell cycle arrest |

The results indicate that 4-tert-butyl-N-(2-hydroxypropyl)benzenesulfonamide could serve as a promising candidate for further development in cancer therapeutics.

Q & A

Q. Table 1: Common Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 4–6 hours |

| Yield | 65–75% (after purification) |

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- NMR :

- FTIR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and hydroxyl (-OH) at 3200–3550 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns confirm the hydroxypropyl side chain.

Basic: How are common impurities identified and quantified during synthesis?

Answer:

- HPLC/UHPLC : Reverse-phase C18 columns (e.g., Acquity BEH) with gradient elution (methanol/water + 0.1% acetic acid) resolve impurities. Detect at 220–280 nm .

- Common Impurities :

- Unreacted 4-tert-butylbenzenesulfonyl chloride (retention time ~8.2 min).

- Hydrolysis byproducts (e.g., sulfonic acid derivatives).

- Limit Tests : Impurities ≤0.1% (ICH guidelines) via calibration curves.

Advanced: How can polymorphic forms of this compound be characterized, and what impacts do they have on stability?

Answer:

Polymorphism is studied via:

- XRPD : Diffraction peaks (e.g., 4.0, 8.1, 10.1 °2θ) distinguish crystalline forms. Anhydrous vs. solvated forms show distinct patterns .

- Thermal Analysis : TGA/DSC identifies desolvation events (e.g., water loss at 100–150°C).

- Stability Implications : Hydrates may exhibit lower solubility but better thermal stability than anhydrous forms.

Q. Table 2: Key XRPD Peaks for a Hypothetical Polymorph

| Form | Characteristic Peaks (°2θ) |

|---|---|

| Anhydrous | 4.0, 16.2, 24.7 |

| Hydrate | 8.1, 18.6, 26.5 |

Advanced: How does structural modification (e.g., hydroxypropyl group) influence biological activity?

Answer:

The hydroxypropyl moiety enhances:

- Hydrophilicity : Improves aqueous solubility (logP reduction by ~0.5 units) for better bioavailability.

- Receptor Binding : Acts as a hydrogen-bond donor in enzyme inhibition (e.g., β-adrenoceptor antagonism, as seen in structurally related sulfonamides ).

- SAR Studies : Replace the hydroxy group with methoxy or amino variants to assess potency changes. Use radioligand binding assays (e.g., CHO-K1 cells expressing human receptors) .

Advanced: How is a UHPLC method validated for in-process control during large-scale synthesis?

Answer:

Based on bosentan monohydrate protocols :

- Column : Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm).

- Mobile Phase : Gradient of methanol and 0.1% acetic acid.

- Validation Parameters :

- Linearity : R² ≥0.999 for 0.1–200 µg/mL.

- LOQ/LOD : 0.3 µg/mL and 0.1 µg/mL, respectively.

- Precision : %RSD <2% for retention time and peak area.

Advanced: What strategies mitigate degradation under accelerated stability conditions?

Answer:

- Photostability : Store in amber glass under UV-filtered light; observe ICH Q1B guidelines.

- Oxidation : Add antioxidants (e.g., BHT at 0.01% w/w) or use nitrogen-purged containers.

- Hydrolysis : Control humidity (<30% RH) using desiccants. Monitor via forced degradation studies (40°C/75% RH for 3 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.